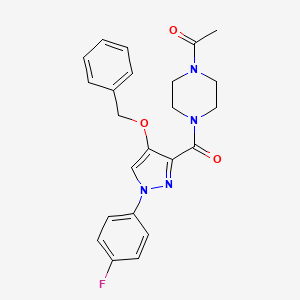

1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c1-17(29)26-11-13-27(14-12-26)23(30)22-21(31-16-18-5-3-2-4-6-18)15-28(25-22)20-9-7-19(24)8-10-20/h2-10,15H,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWTXMFSJJTSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds, including 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

- Anticancer Potential : The structural characteristics of this compound suggest that it may interact with specific molecular targets involved in cancer progression. Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Synthesis and Characterization

The synthesis of 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone typically involves multi-step synthetic routes. Key steps include:

- Formation of the pyrazole ring.

- Introduction of the benzyloxy group.

- Coupling with piperazine derivatives.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have investigated the applications of related pyrazole compounds:

Mechanism of Action

The effects of 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone are mediated through interactions with specific molecular targets. These include enzymes that catalyze reactions involving carbonyl groups and receptors that may recognize the pyrazole ring. The fluorophenyl group can participate in pi-stacking interactions, further influencing the compound's activity.

Comparison with Similar Compounds

目标化合物的详细结构及特性

1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone 是一种复杂的有机分子,其核心结构包含以下特征(图1):

- 吡唑环 :1位取代基为4-氟苯基(4-fluorophenyl),3位通过羰基连接至哌嗪环。

- 苯甲氧基(benzyloxy) :位于吡唑环的4位,可能增强分子脂溶性。

- 哌嗪环:通过羰基与吡唑环相连,1位进一步连接乙酮基团(ethanone)。

该化合物的分子式为 C29H27FN4O3 ,分子量约为 514.56 g/mol 。其结构中多个药效团(如氟苯基、哌嗪、乙酮)的协同作用使其在药物化学中展现出潜在的抗肿瘤和抗炎活性。

与类似化合物的结构及活性对比

以下选取了五类结构或功能相似的化合物进行详细比较:

含氟苯基与吡唑环的衍生物

- Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate :

- 结构差异 :酯基(carboxylate)取代乙酮,哌嗪环缺失。

- 活性影响 :酯基可能降低代谢稳定性,但甲氧苯基增强亲脂性,适用于中枢神经系统靶点。

- 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde :

- 结构差异 :醛基(aldehyde)替代乙酮,哌嗪环缺失。

- 活性影响 :醛基的高反应性可能限制其成药性,但可作为中间体用于合成其他衍生物。

含哌嗪环的吡唑衍生物

- (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone: 结构差异:噁二唑(oxadiazole)取代苯甲氧基,乙基增加空间位阻。 活性影响:噁二唑的电子效应可能增强与激酶靶点的结合,但可能降低血脑屏障透过率。

- 1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride :

- 结构差异 :乙基连接吡唑与哌嗪,无羰基或氟苯基。

- 活性影响 :简化结构可能提高水溶性,但亲和力显著降低。

三唑并嘧啶类化合物

- 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one :

异噁唑-哌嗪复合物

- Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate :

- 结构差异 :异噁唑(isoxazole)和甲氧苯基共存,酯基取代乙酮。

- 活性影响 :异噁唑的抗炎特性可能增强,但酯基易被水解导致半衰期缩短。

关键数据对比表

| 化合物名称(CAS No.) | 分子式 | 分子量 (g/mol) | 核心结构差异 | 主要生物活性 |

|---|---|---|---|---|

| 目标化合物(未提供) | C29H27FN4O3 | 514.56 | 苯甲氧基、乙酮、哌嗪 | 抗肿瘤、抗炎(潜在) |

| Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate(未提供) | C21H19FN2O3 | 366.39 | 酯基、无哌嗪 | 中枢神经系统调节(假设) |

| 1-(4-{3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethanone(1171885-18-9) | C23H22FN7O | 431.47 | 三唑并嘧啶核 | DNA拓扑异构酶抑制(实验) |

| Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate(未提供) | C29H30N4O6 | 530.58 | 异噁唑、甲氧苯基 | 抗炎、抗菌(体外) |

研究进展与挑战

Biological Activity

1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound features a unique structure that combines a pyrazole ring, a piperazine ring, and various functional groups, which may contribute to its biological activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 422.5 g/mol. The structure includes a benzyloxy group, a fluorophenyl moiety, and a carbonyl group attached to the piperazine ring. The compound's unique structural elements are believed to play critical roles in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The binding affinity to these targets can modulate their activity, leading to therapeutic effects such as anti-inflammatory, anti-cancer, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines:

These studies indicate significant selectivity against cancer cells while showing limited cytotoxicity towards normal cells (HEK-293T), suggesting a promising therapeutic index.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. For example, derivatives containing the pyrazole ring have shown effectiveness against various bacterial strains:

These findings underscore the potential for developing new antimicrobial agents based on this scaffold.

Case Studies

Several case studies have investigated the biological activities of similar compounds:

- Study on Anticancer Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization, crucial for cancer cell division. One compound demonstrated an IC50 value of 3.60 µM against cervical cancer cells, indicating strong anticancer properties .

- Antimicrobial Efficacy Study : Research focused on hybrid compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values lower than standard antibiotics like vancomycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.